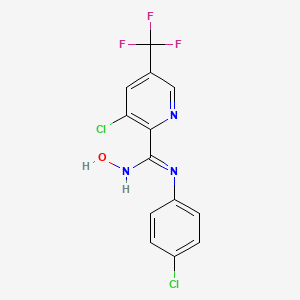![molecular formula C23H25N3O4 B2705971 N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-27-9](/img/structure/B2705971.png)
N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research in the area of synthetic chemistry has led to the development of various methodologies for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine derivatives, including compounds structurally related to N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide. These studies focus on the synthesis, characterization, and evaluation of their cytotoxic activities, indicating potential applications in the design of novel anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014); (X. Bu, Junjie Chen, L. Deady, W. Denny, 2002).
Molecular and Supramolecular Structures
Studies on the molecular and supramolecular structures of N-arylpyrazinecarboxamides, including derivatives with methoxy and dimethoxy substituents, reveal a wide range of direction-specific intermolecular forces. These include hydrogen bonds and π-π stacking interactions, crucial for understanding the chemical behavior and potential pharmaceutical applications of such compounds (S. Wardell, M. D. de Souza, T. Vasconcelos, M. Ferreira, J. Wardell, J. N. Low, C. Glidewell, 2008).
Electrochemical and Electrochromic Materials
Research into the development of electrochromic materials has utilized compounds with dimethoxyphenyl and methoxyphenyl substituents as core units for the synthesis of novel polymeric materials. These materials show promising applications in NIR electrochromic devices due to their high coloration efficiency, fast response time, and significant change in transmittance in the near-IR region, indicating potential utility in smart windows and display technologies (H Zhao, Yuanyuan Wei, Yuanyuan Wei, Jinsheng Zhao, Min Wang, 2014).
Antimicrobial and Antitumor Activities
Novel pyrazole derivatives, including those with 3,4-dimethoxyphenyl substituents, have been synthesized and evaluated for their antimicrobial and antitumor activities. Such studies are crucial for the discovery of new therapeutic agents with minimized side effects and enhanced efficacy against various bacterial and cancer cell lines, highlighting the pharmaceutical potential of these compounds in drug development (S. A. El‐Hawash, A. El-Mallah, 1998); (S. A. Bialy, M. Gouda, 2011).
Crystal Engineering and Structural Analysis
The crystal engineering and structural analysis of compounds structurally related to N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and its analogs, provide insights into their crystalline behavior, stability, and intermolecular interactions. This research is fundamental for understanding the physicochemical properties of these compounds, influencing their solubility, bioavailability, and overall pharmacokinetic profile (K. Kranjc, Amadej Juranovič, M. Kočevar, F. Perdih, 2012).
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-18-9-6-16(7-10-18)22-19-5-4-12-25(19)13-14-26(22)23(27)24-17-8-11-20(29-2)21(15-17)30-3/h4-12,15,22H,13-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPRMCRTZVMWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

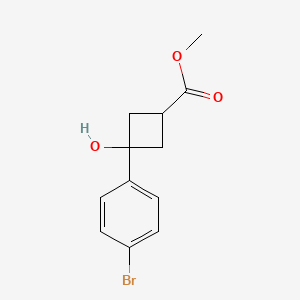
![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)
![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

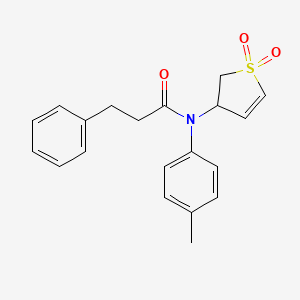
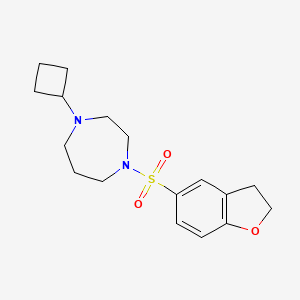
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2705901.png)
![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)
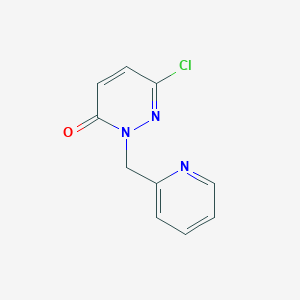
(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)
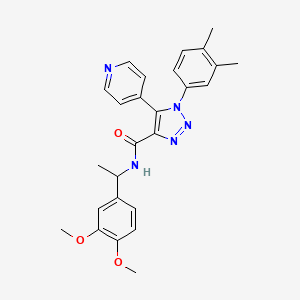
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)
